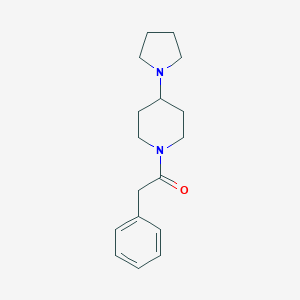
1-(Phenylacetyl)-4-(1-pyrrolidinyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylacetyl)-4-(1-pyrrolidinyl)piperidine, commonly known as PAPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has been extensively studied for its potential use in scientific research. PAPP is known to have a unique mechanism of action that makes it a promising candidate for various applications in the field of neuroscience.
Wirkmechanismus
The mechanism of action of PAPP involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in enhanced mood, improved cognitive function, and increased motivation.
Biochemical and Physiological Effects:
PAPP has been found to have various biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine and norepinephrine, leading to an increase in the levels of these neurotransmitters in the brain. This results in enhanced mood, improved cognitive function, and increased motivation.
Vorteile Und Einschränkungen Für Laborexperimente
PAPP has several advantages for lab experiments. It is a potent inhibitor of the reuptake of dopamine and norepinephrine, making it a useful tool for studying the role of these neurotransmitters in various neurological disorders. However, PAPP has several limitations as well. It is a psychoactive substance, and its effects on the brain can be difficult to control. Additionally, its use in lab experiments requires strict adherence to safety protocols to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for research on PAPP. One potential application is in the treatment of depression and ADHD. PAPP's unique mechanism of action makes it a promising candidate for the development of new treatments for these disorders. Additionally, further research is needed to explore the potential use of PAPP in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Finally, future research should focus on developing safer and more effective methods for the synthesis and purification of PAPP.
Synthesemethoden
The synthesis of PAPP involves the reaction of phenylacetic acid with piperidine and acetic anhydride. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
PAPP has been studied extensively for its potential use in scientific research. It has been found to be a potent inhibitor of the reuptake of dopamine and norepinephrine, making it a promising candidate for the treatment of various neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
Molekularformel |
C17H24N2O |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C17H24N2O/c20-17(14-15-6-2-1-3-7-15)19-12-8-16(9-13-19)18-10-4-5-11-18/h1-3,6-7,16H,4-5,8-14H2 |
InChI-Schlüssel |
NOMFSJMWJUFLRM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)

![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)
